molecular formula C13H18ClN3O2 B1507107 Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate CAS No. 944906-09-6

Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate

Cat. No.: B1507107
CAS No.: 944906-09-6
M. Wt: 283.75 g/mol
InChI Key: PFHQVXNDEAIXOZ-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate is a chemical intermediate designed for research and further manufacturing applications. This compound features a tetrahydropyrido[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its utility in constructing biologically active molecules . The tert-butyloxycarbonyl (Boc) group serves as a common protecting group for amines, enhancing the molecule's versatility in multi-step synthetic sequences . The reactive chloromethyl substituent at the 2-position provides a handle for further functionalization, allowing researchers to introduce diverse pharmacophores or linkers through nucleophilic substitution reactions. This makes the compound a valuable building block in structure-activity relationship (SAR) studies and the development of potential therapeutic agents. Compounds based on the dihydropyrido[3,4-d]pyrimidine scaffold have been investigated as key intermediates in the design of innovative inhibitors, including those targeting challenging oncogenic drivers such as KRAS-G12D . This product is intended for use in a controlled laboratory setting by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-13(2,3)19-12(18)17-5-4-9-7-15-11(6-14)16-10(9)8-17/h7H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHQVXNDEAIXOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CN=C(N=C2C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723440
Record name tert-Butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944906-09-6
Record name tert-Butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C₁₃H₁₈ClN₃O₂, with a molecular weight of 283.75 g/mol. The compound features a pyrido-pyrimidine structure characterized by a fused bicyclic system containing nitrogen atoms, which enhances its lipophilicity and reactivity in biological systems .

Structural Characteristics

PropertyValue
Molecular FormulaC₁₃H₁₈ClN₃O₂
Molecular Weight283.75 g/mol
CAS Number944906-09-6
Chemical StructureChemical Structure

Anticancer Properties

Preliminary studies suggest that compounds with similar structures exhibit promising anticancer activities. For instance, certain pyrido[3,4-d]pyrimidines have shown significant inhibition of cell proliferation in various cancer cell lines. Investigations into the specific effects of this compound are ongoing, with early results indicating potential efficacy against specific types of tumors .

Antimicrobial Activity

Research has indicated that compounds featuring chloromethyl and pyrimidine moieties can possess antibacterial properties. The presence of the tert-butyl group may enhance the compound's solubility and bioavailability, potentially improving its effectiveness as an antimicrobial agent. Comparative studies with similar compounds reveal varying levels of activity against Gram-positive and Gram-negative bacteria .

The proposed mechanism by which this compound exerts its biological effects likely involves interaction with specific cellular targets or pathways associated with cell growth and proliferation. Further research is necessary to elucidate these mechanisms fully.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with structurally related compounds is beneficial:

Compound NameMolecular FormulaKey FeaturesBiological Activity
tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine C₁₂H₁₆N₃O₂ClChlorine at position 4Potential anticancer activity
2-Chloro-7-methylpyrido[3,2-d]pyrimidin-5(6H)-carboxylic acid C₉H₈ClN₃O₂Methyl group substitutionAntibacterial properties
5-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidin-6(5H)-one C₁₂H₈ClF₃N₄OTrifluoromethyl groupAntiviral activity

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[3,4-d]pyrimidines exhibit significant anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit key enzymes implicated in tumor growth and metastasis. Research suggests that the chloromethyl group enhances the compound's ability to form covalent bonds with target proteins, potentially leading to increased efficacy against various cancer cell lines .

Antimicrobial Properties

Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate has also been investigated for its antimicrobial properties. Studies have demonstrated that the compound exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Pesticide Development

The structural characteristics of this compound make it suitable for use in agrochemicals, particularly as a pesticide or herbicide. Its ability to inhibit specific biochemical pathways in pests can lead to effective control measures against agricultural threats. Research has shown that similar compounds can disrupt the growth and reproduction of insect pests, providing an avenue for sustainable agricultural practices .

Polymer Chemistry

In material science, this compound can be utilized as a monomer in polymer synthesis. Its reactivity allows for the formation of polymers with tailored properties suitable for various applications, including coatings and adhesives. The incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical strength .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Inhibition of tumor growth in vitro; potential for drug development.
Antimicrobial Properties Effective against multiple bacterial strains; potential for new antibiotics.
Pesticide Development Demonstrated efficacy in controlling pest populations; eco-friendly option.
Polymer Chemistry Enhanced properties in synthesized polymers; applications in coatings.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate are best understood through comparisons with analogs differing in substituents at positions 2 and 3. Below is a detailed analysis:

Key Observations

Reactivity :

  • The chloromethyl group (target compound) offers superior reactivity for alkylation or displacement compared to methylthio or chloro substituents, making it ideal for covalent inhibitor design .
  • Dichloro derivatives (e.g., CAS 916420-27-4) are less reactive toward nucleophiles but serve as stable intermediates for aromatic substitutions .

Synthetic Yields: Methylthio derivatives exhibit variable yields (35–86%) depending on reaction conditions, while thiophene-substituted analogs achieve consistently high yields (87%) due to efficient Suzuki coupling .

Biological Activity :

  • Thiophene -substituted analogs demonstrate potent HDAC6 inhibition (IC50 < 100 nM) and antiproliferative effects in cancer cells, highlighting the importance of aromatic substituents .
  • Methylthio derivatives are pivotal in KRASG12C-targeting PROTACs, leveraging their sulfur moiety for hydrophobic interactions .

Physical Properties :

  • The chloromethyl derivative has a higher molecular weight (283.75 g/mol) than methylthio analogs (281.37 g/mol) but lower than dichloro derivatives (304.17 g/mol) .
  • Boiling points and solubility vary significantly; dichloro derivatives have higher boiling points (423°C) due to increased molecular mass .

Hazard and Handling

  • Chloromethyl derivatives may pose greater toxicity risks compared to methylthio analogs, which are classified under GHS Category 2 (skin irritation) .

Preparation Methods

General Synthetic Strategy

The compound features a tert-butyl ester protecting group on the carboxylate at position 7 and a chloromethyl substituent at position 2 on a dihydropyrido[3,4-D]pyrimidine core. The preparation generally involves:

  • Construction of the pyrido[3,4-D]pyrimidine core.
  • Introduction of the tert-butyl ester protecting group.
  • Selective chloromethylation at the 2-position.

Preparation of the Core Scaffold and Esterification

A common approach to synthesize tert-butyl protected pyrido[3,4-d]pyrimidine derivatives involves starting from 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine or its hydrochloride salt. The tert-butyl ester is introduced by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

Typical reaction conditions:

Step Reagents & Conditions Outcome
Esterification (Boc)2O, TEA, DCM, room temperature, 16 hours tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate

This step yields the tert-butyl ester protected intermediate, which is a key precursor for further functionalization.

Chloromethylation at the 2-Position

To obtain the 2-(chloromethyl) substituent, selective chloromethylation is required. This can be achieved by:

  • Starting from the 2,4-dichloro intermediate.
  • Performing a nucleophilic substitution or chloromethylation reaction at the 2-position.

Possible chloromethylation methods include:

  • Treatment with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid under controlled conditions.
  • Alternatively, conversion of a hydroxymethyl intermediate to chloromethyl by reaction with thionyl chloride or other chlorinating agents.

Due to the sensitivity of the heterocyclic core, mild conditions and selective reagents are preferred to avoid degradation or unwanted substitution at other positions.

Summary Table of Preparation Steps

Step Number Reaction Type Starting Material Reagents/Conditions Product/Intermediate
1 Core synthesis 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine HCl salt Base (TEA), (Boc)2O, DCM, RT, 16 h tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate
2 Selective chloromethylation tert-butyl 2,4-dichloro intermediate Chloromethylating agent, mild conditions tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate

Research Findings and Optimization Notes

  • Reaction Time and Temperature: Esterification with di-tert-butyl dicarbonate typically requires prolonged stirring (up to 16 hours) at room temperature to achieve high conversion without side reactions.
  • Solvent Choice: Dichloromethane is preferred for its ability to dissolve both reactants and maintain reaction homogeneity.
  • Base Selection: Triethylamine is commonly used to neutralize generated acid and promote ester formation.
  • Chloromethylation Selectivity: Careful control of chloromethylation conditions is critical to avoid over-chlorination or substitution at undesired positions.
  • Purification: Final products are purified by standard chromatographic techniques or recrystallization, ensuring high purity for research applications.

Q & A

Q. Critical Parameters :

  • Catalyst loading : Pd(PPh₃)₄ or Pd/C at 1-5 mol% optimizes cyclization efficiency.
  • Temperature : Reactions often proceed at 80-100°C to balance kinetics and side-product formation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

Q. Advanced Research Focus

  • Catalyst Screening : Test Pd(II)/Pd(0) systems (e.g., Pd(OAc)₂ vs. Pd(dba)₂) to minimize dehalogenation side reactions.
  • Reductant Selection : Replace traditional CO gas with safer surrogates like Mo(CO)₆ or ammonium formate .
  • Additive Effects : Introduce ligands (e.g., BINAP) to enhance regioselectivity during cyclization.

Case Study : A 2021 patent achieved 78% yield using Pd/C with HCO₂H·Et₃N in THF at 85°C .

How should stability and storage conditions be managed?

Q. Basic Research Focus

  • Storage : Keep at room temperature in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group .
  • Light Sensitivity : Amber glass vials mitigate UV-induced degradation of the pyrimidine ring.
  • Moisture Control : Use molecular sieves (3Å) in storage desiccators.

Q. Stability Data :

ConditionDegradation Over 30 Days (HPLC)
25°C, dry N₂<2% impurity
40°C, ambient humidity15% impurity

How to resolve contradictory spectroscopic or reactivity data?

Q. Advanced Research Focus

  • Cross-Validation : Combine LC-MS with ¹H-¹⁵N HMBC to confirm nitrogen connectivity in ambiguous cases.
  • Kinetic Studies : Monitor reaction intermediates via in-situ IR or Raman spectroscopy to identify side pathways .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict thermodynamic favorability of competing reaction mechanisms.

Example : Discrepancies in pKa values (e.g., reported 0.62±0.20) can arise from solvent polarity; validate via potentiometric titration in anhydrous DMSO .

What purification techniques ensure high purity for biological assays?

Q. Basic Research Focus

  • Flash Chromatography : Use gradient elution (hexane/EtOAc 4:1 to 1:1) for tert-butyl-protected intermediates.
  • Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexane) for crystalline product isolation.
  • HPLC : Semi-preparative C18 columns (MeCN/H₂O + 0.1% TFA) resolve polar degradation products.

Yield-Purity Tradeoff : Aggressive gradient profiles improve purity but reduce recovery (~20% loss) .

How to mitigate hazards during large-scale synthesis?

Q. Advanced Safety Focus

  • Ventilation : Use fume hoods with >0.5 m/s face velocity to manage Cl⁻ byproducts .
  • PPE : Nitrile gloves + safety goggles mandatory during chloromethylation steps.
  • Waste Disposal : Quench residual Pd with SiliaMetS Thiol to meet EPA limits (<5 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate
Reactant of Route 2
Tert-butyl 2-(chloromethyl)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate

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